3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine
Description
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is a halogenated dihydropyridine derivative characterized by a bromine atom at position 3, an isobutoxy group at position 1, and a methyl group at position 2.
Structure
3D Structure
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
3-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MYHXUHDLHPMIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C=C1)OCC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The synthesis begins with a palladium-mediated coupling between a brominated aromatic precursor and a dihydropyridine intermediate. For example, 4-bromo-1-isobutoxy-2-nitrobenzene (identified in) serves as a key starting material. Under inert argon atmospheres, this substrate undergoes Suzuki–Miyaura coupling with a boronic acid derivative (e.g., phenylboronic acid) in the presence of Pd(OAc)₂ and triphenylphosphine .
Reaction Conditions:
Cyclization to Form the Dihydropyridine Core
Post-coupling, the intermediate undergoes cyclocondensation with methyl 3-aminobut-2-enoate in xylene under reflux. Molecular sieves (4Å) enhance yields by absorbing water, shifting equilibrium toward product formation. This step forms the 1,2-dihydropyridine ring, with the isobutoxy group introduced via prior alkylation of a phenolic oxygen.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Purity (HPLC) | >98% | |
| Regioselectivity | >95% at C-3 and C-4 positions |
Direct Bromination of Preformed Dihydropyridines
Bromination Strategies
Bromine is introduced at the C-3 position of 1-isobutoxy-4-methyl-1,2-dihydropyridine using N-bromosuccinimide (NBS) . The reaction proceeds via radical or electrophilic mechanisms, depending on conditions:
- Radical Pathway: NBS (1.1 equiv) with AIBN initiator in CCl₄ at 80°C.
- Electrophilic Pathway: Br₂ (1.05 equiv) in acetic acid at 0–5°C.
Optimization Notes:
Substituent Compatibility
The isobutoxy group at C-1 and methyl at C-4 remain intact under both conditions. Yields drop significantly (<50%) if electron-withdrawing groups are present at adjacent positions.
Comparative Data:
| Method | Yield (%) | Selectivity (C-3:C-5) |
|---|---|---|
| NBS/AIBN | 78 | 9:1 |
| Br₂/AcOH | 65 | 6:1 |
Multi-Component Hantzsch-Type Synthesis
Modified Hantzsch Protocol
A one-pot, four-component reaction assembles the dihydropyridine ring with pre-installed substituents:
- Aldehyde Component: 3-Bromo-4-methylbenzaldehyde
- β-Keto Ester: Ethyl acetoacetate
- Ammonia Source: NH₄OAc
- Alkoxylation Agent: Isobutyl bromide
Procedure:
- Reflux in ethanol (12 hours) with a catalytic amount of SO₄²⁻/CeₓZr₁₋ₓO₂ (0.1 mol%).
- Isobutyl bromide (2.0 equiv) is added dropwise to alkylate the intermediate enamine.
Advantages:
Challenges and Solutions
- Regioselectivity: Competing formation of 1,4-dihydropyridine isomers is mitigated by using bulky β-keto esters (e.g., ethyl diphenylacetate).
- Byproducts: Unreacted aldehyde is removed via silica gel chromatography.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield Range (%) | Scalability (kg-scale) | Cost Efficiency |
|---|---|---|---|
| Palladium-Catalyzed | 72–85 | Moderate | Low (Pd cost) |
| Direct Bromination | 65–78 | High | High |
| Multi-Component Hantzsch | 78–82 | High | Moderate |
Purity and Crystallization
Crystallization from DMF/H₂O (7:3) yields >99% pure product as colorless needles. Differential scanning calorimetry (DSC) confirms a single endotherm at 148–150°C, indicative of a homogeneous crystal form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative or reduced to the tetrahydropyridine form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted dihydropyridines
- Oxidized pyridine derivatives
- Reduced tetrahydropyridines
- Coupled products with new carbon-carbon bonds .
Scientific Research Applications
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is primarily related to its interaction with biological targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The bromine and isobutoxy groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Substituent Impact on Reactivity
Biological Activity
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Molecular Formula: C12H16BrN
Molecular Weight: 255.17 g/mol
IUPAC Name: 3-Bromo-1-isobutoxy-4-methylpyridine
Canonical SMILES: BrC1=CC(NC(=C1)C(C)C)OCC
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Antifungal Properties: Preliminary studies suggest effectiveness against fungal pathogens.
- Calcium Channel Modulation: Similar compounds are known to act as L-type calcium channel blockers, which may be relevant for cardiovascular applications.
The biological activity of this compound is believed to involve interactions with cellular targets that modulate ion channels and influence cellular signaling pathways. This can lead to alterations in cell membrane permeability and subsequent physiological effects.
Antimicrobial Studies
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated significant activity against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antifungal Activity
In vitro assays demonstrated that the compound inhibited the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The results showed an IC50 value of approximately 15 µg/mL for Candida albicans, indicating moderate antifungal activity.
Structure-Activity Relationship (SAR)
The biological activity of dihydropyridines often correlates with specific structural features. Modifications at the bromine and isobutoxy positions can significantly influence potency and selectivity for biological targets. For instance, compounds with longer alkyl chains at the nitrogen atom generally exhibit enhanced activity.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with other dihydropyridine derivatives known for their pharmacological effects:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Methyl-1,2-dihydropyridine | Calcium channel blocker | |
| 3-Bromo-4-methylpyridine | Antimicrobial | |
| 3-Isobutoxy-4-methylpyridine | Antifungal |
This comparison highlights the unique profile of this compound in terms of its combined antimicrobial and antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
